
1-Vinylimidazole, 4-nitro-
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Overview
Description
1H-Imidazole, 1-ethenyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethenyl group at the first position and a nitro group at the fourth position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-ethenyl-4-nitro- typically involves the nitration of 1-ethenylimidazole. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-ethenyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Free-Radical Polymerization
The vinyl group at position 1 enables participation in polymerization reactions, forming functional polymers with applications in materials science and catalysis.
Key Findings :
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Initiators : Azobisisobutyronitrile (AIBN) and 4,4'-azobisvaleric acid are commonly used in aqueous or organic solvents .
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Conditions : Reactions occur at 60–80°C under inert atmospheres, yielding crosslinked polymers .
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Mechanism : Radical initiation propagates via chain-growth polymerization (Figure 1) .
Table 1: Polymerization Conditions and Yields
Initiator | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
AIBN | Water/EtOH | 70 | 96.67 |
4,4'-Azobisvaleric acid | DMF | 60 | 85 |
Nitro Group Reduction
The nitro group at position 4 undergoes catalytic reduction to form amine derivatives.
Key Findings :
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Catalysts : Palladium nanoparticles (Pd NPs) supported on poly(1-vinylimidazole)/silica composites facilitate reduction with NaBH₄ .
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Kinetics : First-order reaction with activation energies of 72.63 kJ/mol (methyl orange) and 68.35 kJ/mol (Rhodamine B) .
Equation :
C5H5N3O2+3H2Pd NaBH4C5H7N3+2H2O
Nucleophilic Substitution (S<sub>RN</sub>1 Reactions)
The nitro group acts as a nucleofuge in radical-nucleophilic substitution reactions.
Key Findings :
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Substrates : Reacts with anions (e.g., nitroalkanes, sulfonates) under oxidative conditions .
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Example : Reaction with 2-nitropropane anion yields 1-(1-methyl-1-nitroethyl)-4-nitroimidazole .
Mechanism :
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Single-electron transfer generates a radical anion intermediate.
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Nucleophilic attack occurs at the nitro-substituted carbon .
Alkylation and Quaternization
The imidazole nitrogen undergoes alkylation to form quaternary ammonium salts.
Key Findings :
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Reagents : n-Alkyl iodides (e.g., methyl iodide, hexadecyl iodide) in ethyl acetate .
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Applications : Resulting salts are precursors for cationic polyelectrolytes used in water treatment and oil recovery .
Example :
C5H5N3O2+CH3I→C5H4N3O2CH3+I−
Coordination Chemistry
The imidazole ring coordinates with metal ions, enhancing catalytic activity.
Key Findings :
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Complexes : Stabilizes Pd NPs in nanocomposites for dye reduction .
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Applications : Catalyzes Cr(VI) adsorption (216 mg/g capacity) via surface interactions .
Table 2: Metal Coordination Applications
Metal | Support Matrix | Application | Efficiency |
---|---|---|---|
Pd | SGCN/Fe₃O₄/PVIs | Dye reduction | 97% |
Fe₃O₄ | Poly(1-vinylimidazole) | Heavy metal adsorption | 216 mg/g |
Thermal Rearrangement
At elevated temperatures, nitroimidazoles undergo structural rearrangements.
Key Findings :
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Conditions : Heating in inert solvents (e.g., toluene) at 120–150°C .
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Product : Forms dinitroimidazole derivatives via cine-substitution .
Equation :
C5H5N3O2ΔC5H3N3O4+H2
Interaction with Electrophiles
The electron-deficient nitro group enhances reactivity toward electrophiles.
Key Findings :
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Nitration : Further nitration using NO₂BF₄ yields dinitro derivatives .
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Sulfonation : Reacts with sulfonic acids to form sulfonated imidazoles .
Biological Activity
While not a primary focus, reduction of the nitro group generates cytotoxic intermediates.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Drug Development
1-Vinylimidazole, 4-nitro- has been investigated for its potential in drug development, particularly in the context of treating diseases such as Chagas disease. A study synthesized new 4-nitroimidazole derivatives and evaluated their trypanocidal activity. The compounds demonstrated varying degrees of efficacy against the Trypanosoma cruzi parasite, with certain derivatives showing promising results due to their lipophilic and electronegative substituents .
Table 1: Trypanocidal Activity of 4-Nitroimidazole Derivatives
Compound | IC50 (μM) | Notes |
---|---|---|
4-Chlorophenyl derivative | 206.98 | Best trypanocidal activity observed |
Other derivatives | Varies | Lower efficacy compared to the top compound |
Catalysis
Catalytic Reduction of Dyes
Another significant application of 1-vinylimidazole, 4-nitro- is in catalysis. Researchers have developed a novel magnetic catalyst using poly(1-vinylimidazole) for the reduction of hazardous organic dyes such as methyl orange and Rhodamine B. This catalyst was synthesized by growing poly(1-vinylimidazole) on a magnetic support, enabling effective dye removal from wastewater .
Table 2: Catalytic Performance of Poly(1-Vinylimidazole) Catalyst
Dye | Reaction Conditions | Conversion Rate (%) |
---|---|---|
Methyl Orange | NaBH4 as reducing agent | High |
Rhodamine B | NaBH4 as reducing agent | High |
Materials Science
Synthesis of Functional Polymers
1-Vinylimidazole, 4-nitro- is utilized in the synthesis of functional polymers and hydrogels, which have applications in drug delivery systems. A study highlighted the development of pH/temperature-responsive carriers made from poly(N-isopropylacrylamide-co-vinylimidazole). These carriers can effectively deliver doxorubicin to cancer cells under specific physiological conditions .
Table 3: Characteristics of Poly(N-Isopropylacrylamide-co-Vinylimidazole) Carriers
Property | Value |
---|---|
Biocompatibility | Yes |
Drug Release Mechanism | pH and temperature-responsive |
Target Cells | HepG2 (liver), A549 (lung) |
Case Studies
Case Study: Doxorubicin Delivery
In a notable case study, researchers developed microspheres using poly(N-isopropylacrylamide-co-vinylimidazole) for controlled doxorubicin delivery. The study demonstrated that these carriers could release the drug effectively in acidic environments typical of cancerous tissues, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-ethenyl-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The ethenyl group allows for polymerization, enabling the formation of materials with unique properties. The compound’s ability to bind to metal ions also makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
1H-Imidazole, 1-ethenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Imidazole, 4-nitro-: Lacks the ethenyl group, limiting its ability to undergo polymerization.
1H-Imidazole, 1-ethenyl-2-nitro-: Has the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 1H-Imidazole, 1-ethenyl-4-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo polymerization and participate in diverse chemical reactions makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H5N3O2 |
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Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-ethenyl-4-nitroimidazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-3-5(6-4-7)8(9)10/h2-4H,1H2 |
InChI Key |
YYHNAWBIRYBJMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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